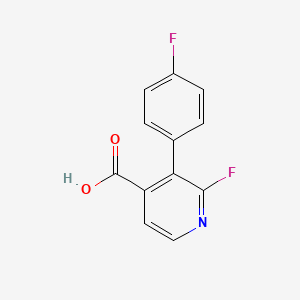
2-Fluoro-3-(4-fluorophenyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(4-fluorophenyl)isonicotinic acid is an organic compound with the molecular formula C12H7F2NO2. It is a derivative of isonicotinic acid, featuring fluorine atoms at the 2 and 4 positions of the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4-fluorophenyl)isonicotinic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere of nitrogen or argon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-(4-fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Fluoro-3-(4-fluorophenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(4-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
2-Fluoro-3-(4-fluorophenyl)isonicotinic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H7F2NO2 |
|---|---|
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
2-fluoro-3-(4-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-1-7(2-4-8)10-9(12(16)17)5-6-15-11(10)14/h1-6H,(H,16,17) |
Clave InChI |
CTMLHFFPYOMAKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=CN=C2F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


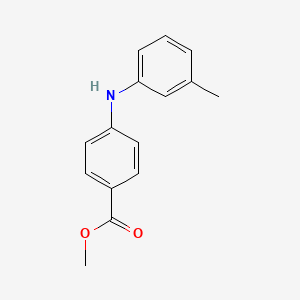
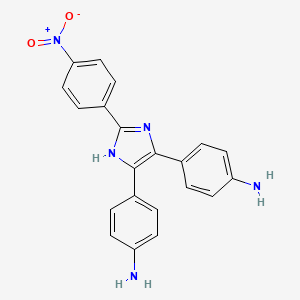





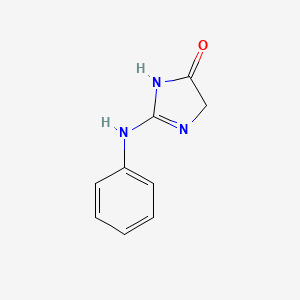
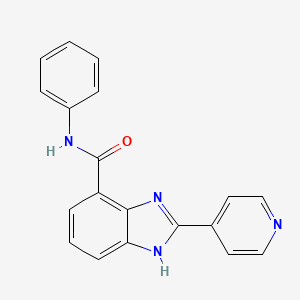
![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)
![12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)
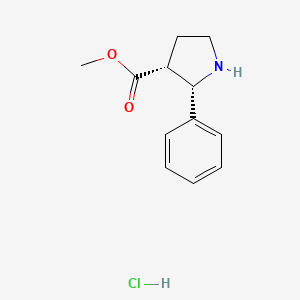
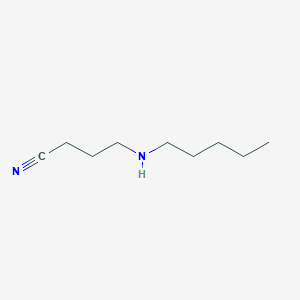
![2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12934748.png)
